

Preclinical Evidence for GB1908: A Comparative Analysis in Lung Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	GB1908	
Cat. No.:	B15610784	Get Quote

For Immediate Release

This guide provides a comprehensive overview of the preclinical data supporting the therapeutic claims of **GB1908**, a novel, orally available, and selective inhibitor of Galectin-1. The information is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of **GB1908** against established and alternative therapeutic strategies in non-small cell lung cancer (NSCLC).

Executive Summary

GB1908 has demonstrated significant preclinical efficacy in lung cancer models by targeting Galectin-1, a key protein implicated in tumor progression and immune evasion. In vitro, **GB1908** effectively inhibits Galectin-1's functions, and in vivo, it reduces tumor growth in a syngeneic mouse model of lung cancer. This guide will delve into the quantitative data from these studies, compare its performance with standard-of-care agents, detail the experimental methodologies, and visualize the key pathways and processes involved.

Quantitative Data Comparison

The following tables summarize the preclinical performance of **GB1908** in comparison to standard-of-care therapies, cisplatin and paclitaxel, as well as immune checkpoint inhibitors (anti-PD-1/PD-L1 antibodies), in the context of the Lewis Lung Carcinoma (LL/2) model, a well-established syngeneic model for lung cancer.



Table 1: In Vitro Efficacy

Compound	Target	Cell Line	IC50	Citation
GB1908	Galectin-1 induced apoptosis	Jurkat	850 nM	[1][2]
Cisplatin	DNA synthesis	LL/2 (LLC1)	~2.5-5 μM	[3]
Paclitaxel	Microtubule stabilization	LL/2 (LLC1)	~10 ng/mL (~11.7 nM)	[4]

Table 2: In Vivo Efficacy in LL/2 Syngeneic Mouse Model

Compound	Target	Dosing Regimen	Primary Efficacy Endpoint	Result	Citation
GB1908	Galectin-1	30 mg/kg, b.i.d., p.o.	Tumor Growth Inhibition	Reduced primary tumor growth	[1][2]
Cisplatin	DNA synthesis	2.5 mg/kg, weekly, i.p.	Tumor Growth Inhibition	Showed therapeutic effect in combination studies	[3]
Paclitaxel	Microtubule stabilization	10 mg/kg	Tumor Growth Inhibition	Reduction in tumor volume	[5]
Anti-PD- 1/PD-L1 Ab	PD-1/PD-L1	N/A	Tumor Growth Inhibition	No significant therapeutic benefit as single agents	[6]

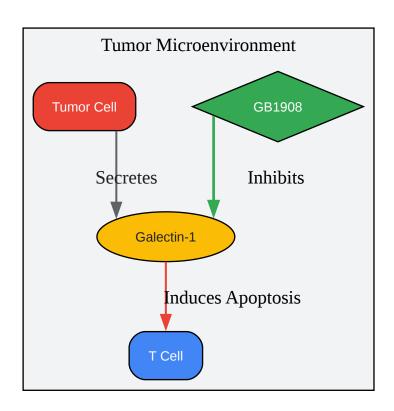
Table 3: Target Binding Affinity



Compound	Target	Kd (μM)	Selectivity	Citation
GB1908	Galectin-1	0.057	~105-fold vs. Galectin-3	[1][2]
Galectin-3	6.0	[1][2]		

Signaling Pathways and Experimental Workflows Galectin-1 Signaling in the Tumor Microenvironment

Galectin-1, a β -galactoside-binding protein, is overexpressed in various cancers and contributes to an immunosuppressive tumor microenvironment. It induces the apoptosis of activated T cells, thereby dampening the anti-tumor immune response. **GB1908** is designed to inhibit the carbohydrate recognition domain (CRD) of Galectin-1, thus preventing its immunosuppressive functions.



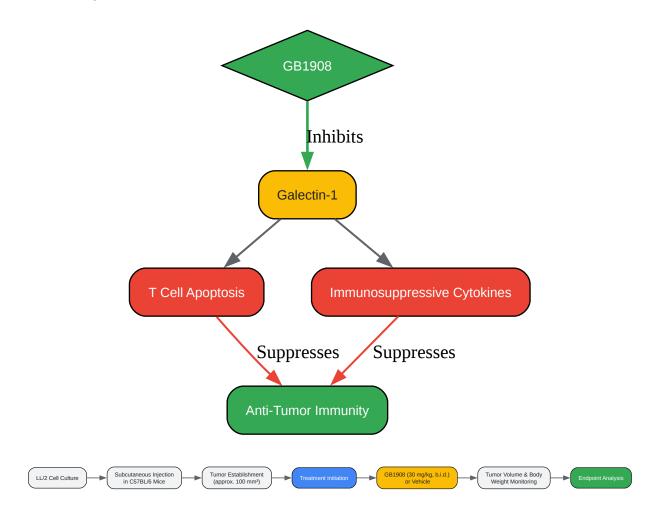
Click to download full resolution via product page

Galectin-1 signaling and GB1908 inhibition.



GB1908's Mechanism of Action

GB1908 acts as a competitive inhibitor of Galectin-1, preventing its interaction with glycoproteins on the surface of T cells. This blockade rescues T cells from Galectin-1-induced apoptosis and reduces the production of immunosuppressive cytokines, thereby restoring antitumor immunity.



Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References



- 1. Low-dose Cisplatin Induces Tumor Growth via Mobilization of Proangiogenic Bone Marrow-derived Cells in Mouse Models | Anticancer Research [ar.iiarjournals.org]
- 2. In Vivo Antitumor Activity of the PD-1/PD-L1 Inhibitor SCL-1 in Various Mouse Tumor Models | In Vivo [iv.iiarjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tumor growth suppression using a combination of taxol-based therapy and GSK3 inhibition in non-small cell lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rhamnazin Enhanced Anti-Tumor Efficacy of Anti-PD-1 Therapy for Lung Cancer in Mice through Inhibition of PD-L1 Expression [jstage.jst.go.jp]
- To cite this document: BenchChem. [Preclinical Evidence for GB1908: A Comparative Analysis in Lung Cancer Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15610784#preclinical-evidence-supporting-gb1908-s-therapeutic-claims]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com